molecular formula C10H13NO2 B13321664 3-[(Azetidin-3-yloxy)methyl]phenol

3-[(Azetidin-3-yloxy)methyl]phenol

Cat. No.: B13321664
M. Wt: 179.22 g/mol
InChI Key: AAPJDTFJQQQPJY-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]phenol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a phenol group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol typically involves the reaction of azetidine with a phenolic compound under specific conditions. . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the azetidine ring can engage in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-3-yloxy)methyl]phenol is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The four-membered ring structure is less common and can lead to unique reactivity and interactions compared to its five- or six-membered ring counterparts .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)phenol

InChI

InChI=1S/C10H13NO2/c12-9-3-1-2-8(4-9)7-13-10-5-11-6-10/h1-4,10-12H,5-7H2

InChI Key

AAPJDTFJQQQPJY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC(=CC=C2)O

Origin of Product

United States

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